
2,7-Dibromo-9-propan-2-ylfluoren-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at positions 2 and 7, and a propan-2-yl group at position 9 of the fluorene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-propan-2-ylfluoren-9-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-propan-2-ylfluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 9 can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2,7-Dibromo-9-propan-2-ylfluoren-9-one.
Reduction: 2,7-Dihydro-9-propan-2-ylfluoren-9-ol.
Substitution: 2,7-Diamino-9-propan-2-ylfluoren-9-ol or 2,7-Dialkyl-9-propan-2-ylfluoren-9-ol.
科学的研究の応用
2,7-Dibromo-9-propan-2-ylfluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for studying biological processes and interactions.
Industry: Used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar structure but lacks the propan-2-yl group and hydroxyl group.
2,7-Dibromo-9H-fluoren-9-one: Another similar compound with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9-methylfluoren-9-ol: Similar but with a methyl group instead of a propan-2-yl group.
Uniqueness
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is unique due to the presence of both bromine atoms and the propan-2-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C16H14Br2O |
|---|---|
分子量 |
382.09 g/mol |
IUPAC名 |
2,7-dibromo-9-propan-2-ylfluoren-9-ol |
InChI |
InChI=1S/C16H14Br2O/c1-9(2)16(19)14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)16/h3-9,19H,1-2H3 |
InChIキー |
RCFRPKOOLHOVMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


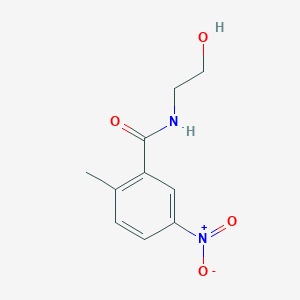
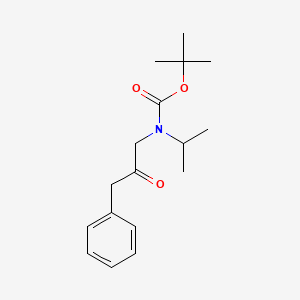
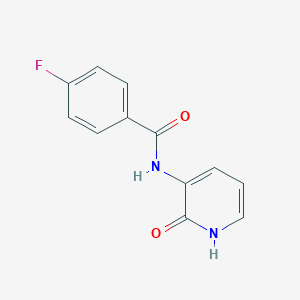
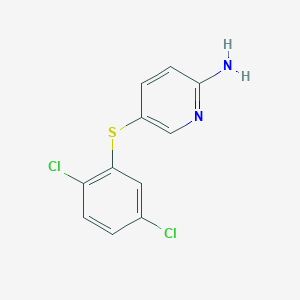
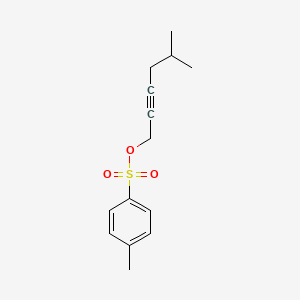

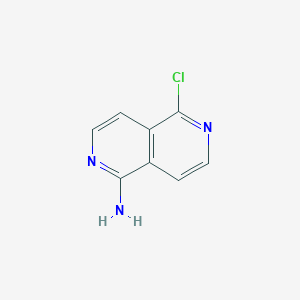

![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
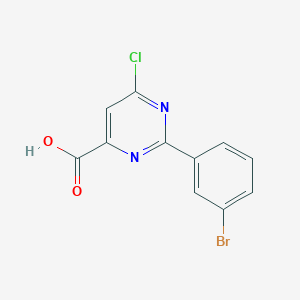



![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)
